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Compound of Interest

1-Cyclopropyl-1-(4-
Compound Name:
methoxyphenyl)methylamine

cat. No.: B1586217

An In-Depth Technical Guide to Cyclopropyl(4-methoxyphenyl)methanamine Hydrochloride

Introduction

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a primary amine of significant
interest within the pharmaceutical landscape. Its unique structural architecture, combining a
rigid cyclopropyl group with an electron-rich methoxyphenyl moiety, positions it as a valuable
intermediate in the synthesis of novel therapeutic agents, particularly those targeting the
central nervous system (CNS).[1][2] The cyclopropylamine scaffold is a well-established
pharmacophore, known for its ability to act as a mechanism-based inhibitor of enzymes such
as monoamine oxidases (MAO).[1][3][4] This guide provides a comprehensive technical
overview of the structure, properties, synthesis, potential pharmacology, and analytical
methodologies for cyclopropyl(4-methoxyphenyl)methanamine hydrochloride, designed to
support research and development efforts in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical
Properties

The structural features of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride are key to
its chemical reactivity and biological activity. The molecule consists of a central benzylic carbon
atom bonded to a cyclopropyl ring, a 4-methoxyphenyl group, and an amino group, which is
protonated in the hydrochloride salt form. The presence of a chiral center at the benzylic
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carbon means the compound can exist as a racemic mixture or as individual (R) and (S)
enantiomers.

Chemical Structure

Caption: Chemical structure of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is
important to note that while some data is available from commercial suppliers, other
parameters are predicted and should be experimentally verified.

Property Value Source
cyclopropyl(4-

IUPAC Name methoxyphenyl)methanamine;
hydrochloride

CAS Number 58271-59-3 (racemate) [5]

1212831-96-3 ((R)- o

) AK Scientific

enantiomer)

1213693-68-5 ((S)-enantiomer)  [6]

Molecular Formula C11H16CINO [1112]

Molecular Weight 213.70 g/mol [1][2]

_ _ 213-214 °C (with _

Melting Point B ChemicalBook
decomposition)

Appearance White to off-white solid

Solubility Soluble in water and methanol.

Predicted XlogP

1.5 (for the free base)

PubChem

Storage Conditions

Room temperature, under inert

gas

[1](2]
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Part 2: Synthesis and Characterization

The synthesis of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride can be achieved
through a multi-step process starting from readily available commercial reagents. A plausible
and efficient synthetic route involves the initial formation of a ketone intermediate, followed by
reductive amination to yield the target primary amine, and subsequent conversion to the

hydrochloride salt.

Synthetic Workflow

Step 1: Friedel-Crafts Acylation

Step 2: Reductive Amination

Step 3: SattFormation

Cyclopropyl(4-methoxyphenyl)methanamine
Hydrochloride

Click to download full resolution via product page
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Caption: Plausible synthetic workflow for cyclopropyl(4-methoxyphenyl)methanamine
hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Cyclopropyl(4-methoxyphenyl)methanone

A Friedel-Crafts acylation is a standard and effective method for the synthesis of the ketone
intermediate.[3]

To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable
solvent (e.g., dichloromethane) at 0 °C, add anisole.

Slowly add cyclopropanecarbonyl chloride to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC
or LC-MS).

Quench the reaction by carefully pouring it into a mixture of ice and concentrated
hydrochloric acid.

Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry
over anhydrous sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield pure
cyclopropyl(4-methoxyphenyl)methanone.

Step 2: Reductive Amination to form Cyclopropyl(4-methoxyphenyl)methanamine

The conversion of the ketone to the primary amine can be achieved via reductive amination.
» Dissolve cyclopropyl(4-methoxyphenyl)methanone in a suitable solvent (e.g., methanol).

e Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

e Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride,
portion-wise. The choice of a milder reducing agent is crucial to selectively reduce the
intermediate imine without affecting the ketone starting material.
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 Stir the reaction at room temperature until the ketone is consumed.

e Quench the reaction, adjust the pH to basic, and extract the product with an organic solvent.

e Dry and concentrate the organic extracts to obtain the crude free base of the amine.

Step 3: Formation of the Hydrochloride Salt

Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

e Add a solution of hydrochloric acid in a compatible solvent (e.g., HCI in diethyl ether or
isopropanol) dropwise with stirring.

e The hydrochloride salt will precipitate out of the solution.

o Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield
cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Characterization

While specific experimental spectra for this compound are not readily available in the public
domain, its structure can be confirmed using standard analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the methoxyphenyl group (likely two doublets), a singlet for the
methoxy protons, and complex multiplets for the benzylic and cyclopropy! protons. The
protons on the nitrogen will likely appear as a broad singlet. In a hydrochloride salt, the
NH3+ protons may be observable.

o 13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons,
the methoxy carbon, the benzylic carbon (chiral center), and the carbons of the
cyclopropyl ring.

« Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands
for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic
groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
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e Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) of the free base would show
a prominent molecular ion peak ([M+H]*) corresponding to the protonated amine.

Part 3: Pharmacological Profile and Mechanism of
Action

The primary pharmacological interest in cyclopropyl(4-methoxyphenyl)methanamine
hydrochloride stems from the well-documented activity of the cyclopropylamine functional
group as a mechanism-based inhibitor of monoamine oxidases (MAO).[1][3][4]

Monoamine Oxidase (MAO) Inhibition

MAOs are a family of enzymes responsible for the oxidative deamination of neurotransmitters
such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the
concentration of these neurotransmitters in the brain, which is a therapeutic strategy for the
treatment of depression and other neurological disorders.[1][3]

The cyclopropylamine moiety can undergo a one-electron oxidation by the flavin adenine
dinucleotide (FAD) cofactor of MAQO, leading to the opening of the strained cyclopropyl ring and
the formation of a reactive radical intermediate. This intermediate can then form a covalent
bond with the FAD cofactor or a nearby amino acid residue, resulting in irreversible inhibition of
the enzyme.[1][3] Derivatives of cyclopropylamine are known to exhibit selectivity for MAO-A or
MAO-B, which has important therapeutic implications.[3][4]
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Caption: Proposed mechanism of action via irreversible inhibition of monoamine oxidase.

Other Potential Biological Activities
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While MAO inhibition is the most probable mechanism of action, the structural motifs within

cyclopropyl(4-methoxyphenyl)methanamine hydrochloride suggest other potential biological

activities. For instance, related cyclopropylamine derivatives have been investigated as

dopamine analogues and orexin receptor antagonists.[7] Therefore, a comprehensive

pharmacological evaluation of this compound should also consider its potential interactions

with other CNS targets.

Part 4: Analytical Methodologies

Robust analytical methods are essential for the quality control, stability testing, and

pharmacokinetic analysis of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride.

Chromatographic Methods

Technique

Application

Key Considerations

HPLC

Purity assessment,
quantification, and chiral

separation.

- Reversed-Phase: C18
columns with a mobile phase
of acetonitrile/water and a
suitable buffer.- Chiral
Separation: Chiral stationary
phases (e.g., polysaccharide-
based) are necessary to
resolve the (R) and (S)
enantiomers.[8][9][10]

GC-MS

Identification and quantification
of the free base and related

impurities.

- Derivatization: Due to the
polarity of the amine,
derivatization (e.g., silylation
with MSTFA) is often required
to improve volatility and peak
shape.[1][3]- Headspace GC:
Can be used for the analysis of

residual solvents.

Analytical Workflow for Quality Control
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Caption: A typical analytical workflow for the quality control of cyclopropyl(4-
methoxyphenyl)methanamine hydrochloride.

Conclusion

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a promising building block for the
development of novel CNS-active compounds. Its structural similarity to known monoamine
oxidase inhibitors provides a strong rationale for its potential therapeutic applications in
depression and other neurological disorders. This guide has provided a comprehensive
overview of its structure, a plausible synthetic route, its likely pharmacological mechanism, and
key analytical methodologies. Further experimental work is required to fully characterize this
compound, including the acquisition of detailed spectroscopic and crystallographic data, and in
vitro and in vivo studies to confirm its biological activity and selectivity. Such data will be
invaluable for advancing its development from a promising intermediate to a potential clinical
candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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